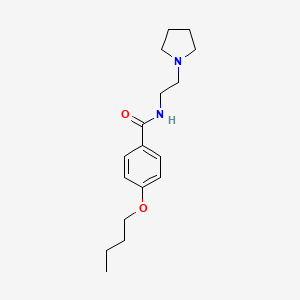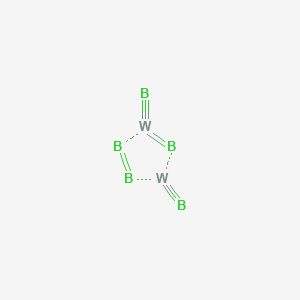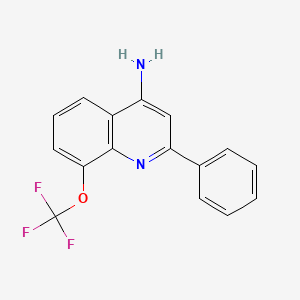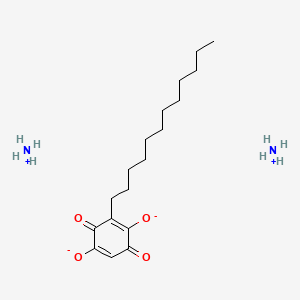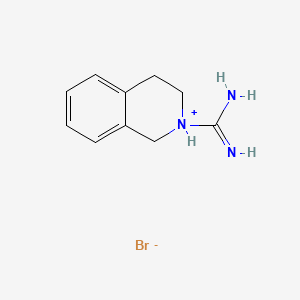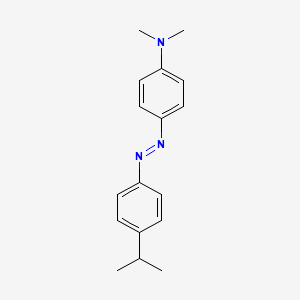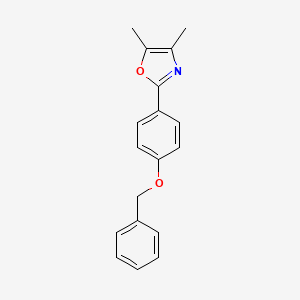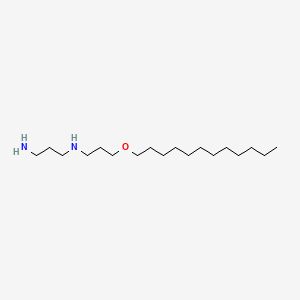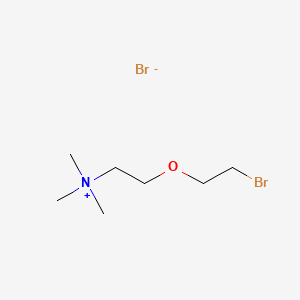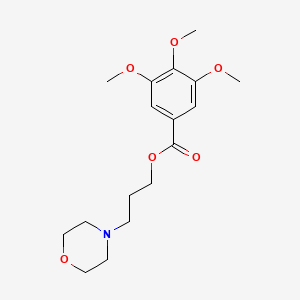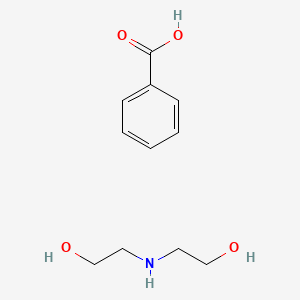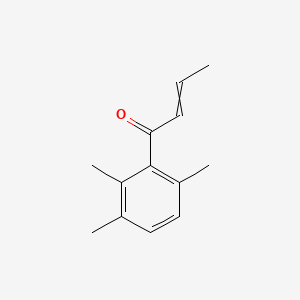
1-(2,3,6-Trimethylphenyl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,6-Trimethylphenyl)-2-buten-1-one is an organic compound with the molecular formula C13H16O It is a member of the aromatic ketone family and is known for its unique structural properties, which include a butenone group attached to a trimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,6-Trimethylphenyl)-2-buten-1-one typically involves the aldol condensation reaction. This reaction is carried out by reacting 2,3,6-trimethylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 25-30°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yield. The use of catalysts such as zeolites or metal oxides can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,6-Trimethylphenyl)-2-buten-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethylphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2,3,6-trimethylbenzoic acid.
Reduction: Formation of 1-(2,3,6-trimethylphenyl)-2-butanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(2,3,6-Trimethylphenyl)-2-buten-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(2,3,6-Trimethylphenyl)-2-buten-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,3,6-Trimethylphenyl)-3-buten-2-one: Similar in structure but differs in the position of the carbonyl group.
2,3,6-Trimethylphenol: Lacks the butenone group but shares the trimethylphenyl ring.
Uniqueness
1-(2,3,6-Trimethylphenyl)-2-buten-1-one is unique due to its specific structural arrangement, which imparts distinct reactivity and properties
Properties
CAS No. |
56681-01-7 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-(2,3,6-trimethylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C13H16O/c1-5-6-12(14)13-10(3)8-7-9(2)11(13)4/h5-8H,1-4H3 |
InChI Key |
BKPHNRBKDWTWOI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C1=C(C=CC(=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


